3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide
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Overview
Description
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a dimethylamino group attached to a benzamide core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Amidation: The final step involves the formation of the benzamide by reacting the brominated and trifluoromethylated benzene derivative with dimethylamine (NH(CH3)2) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Electrophilic Substitution: Conducted in the presence of strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Reduction: Performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether (Et2O) under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The bromine atom and dimethylamino group can also contribute to the compound’s overall pharmacological profile by influencing its electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Lacks the trifluoromethyl group, which can result in different chemical and biological properties.
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Lacks the bromine atom, which can affect its reactivity and interactions with biological targets.
3-Bromo-5-(trifluoromethyl)benzamide: Lacks the dimethylamino group, which can influence its solubility and pharmacokinetics.
Uniqueness
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide is unique due to the combined presence of the bromine atom, trifluoromethyl group, and dimethylamino group. This combination imparts distinct electronic, steric, and lipophilic properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-15(2)9(16)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYXDZZITDOSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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